molecular formula C14H22BNO3 B13972263 3-Methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1269233-09-1

3-Methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B13972263
CAS No.: 1269233-09-1
M. Wt: 263.14 g/mol
InChI Key: YNDHZVOCDIYUNS-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that belongs to the class of boronic esters This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of an appropriate precursor. One common method is the reaction of 3-methoxy-2-methylaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Metal hydrides such as sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Various reduced boronic esters.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the aniline moiety.

Scientific Research Applications

3-Methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a fluorescent probe due to the unique properties of the boronic ester group.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its reactivity as a boronic ester. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or cross-coupling reactions in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its specific substitution pattern on the aniline ring and the presence of the methoxy group, which can influence its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic and research applications.

Properties

CAS No.

1269233-09-1

Molecular Formula

C14H22BNO3

Molecular Weight

263.14 g/mol

IUPAC Name

3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C14H22BNO3/c1-9-11(16)7-10(8-12(9)17-6)15-18-13(2,3)14(4,5)19-15/h7-8H,16H2,1-6H3

InChI Key

YNDHZVOCDIYUNS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)C)N

Origin of Product

United States

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